molecular formula C19H13ClN4O5 B11542735 N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide

N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide

Cat. No.: B11542735
M. Wt: 412.8 g/mol
InChI Key: OKJONUYSACGFTP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular structure of this compound includes a chlorophenyl group, two nitro groups, and a phenylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide typically involves the condensation of 4-chloroaniline with 3,5-dinitrobenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of ultrasonic irradiation and eco-friendly solvents can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and nitro-substituted products.

Scientific Research Applications

N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3,5-dinitro-4-(phenylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H13ClN4O5

Molecular Weight

412.8 g/mol

IUPAC Name

4-anilino-N-(4-chlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H13ClN4O5/c20-13-6-8-15(9-7-13)22-19(25)12-10-16(23(26)27)18(17(11-12)24(28)29)21-14-4-2-1-3-5-14/h1-11,21H,(H,22,25)

InChI Key

OKJONUYSACGFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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